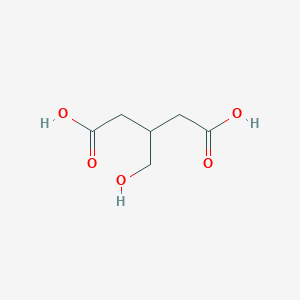
Pentanedioic acid, 3-(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxymethylglutaric acid is a hydroxy fatty acid.
Scientific Research Applications
Analytical Chemistry
Pentanedioic acid, 3-(hydroxymethyl)-, also known as Methylcitric acid (MCA), is significant in the analysis of body fluids for metabolic disorders. Krawczyk and Gradowska (2007) utilized NMR spectroscopy to identify stereoisomers of MCA in human urine, highlighting its role in diagnosing conditions like propionic acidaemia and methylmalonic aciduria (Krawczyk & Gradowska, 2007).
Organic Chemistry
In organic chemistry, derivatives of pentanedioic acid, 3-(hydroxymethyl)-, are found in natural products. Youn et al. (2016) identified new pyrrole alkaloids in Lycium chinense fruits, one of which includes a derivative of this compound (Youn et al., 2016).
Atmospheric Chemistry
The study of atmospheric chemistry includes the identification of organic tracer compounds. Jaoui et al. (2005) identified various multifunctional organic compounds in both field and laboratory samples, including derivatives of pentanedioic acid, for tracking secondary organic aerosol from biogenic hydrocarbons (Jaoui et al., 2005).
Biochemistry
In biochemistry, pentanedioic acid, 3-(hydroxymethyl)-, is used in the study of enzymes and inhibitors. Tsukamoto et al. (2005) synthesized two inhibitors of glutamate carboxypeptidase II, including derivatives of this compound, revealing their enantiospecificity in inhibition (Tsukamoto et al., 2005).
Material Science
In material science, derivatives of pentanedioic acid, 3-(hydroxymethyl)-, contribute to the development of polymers. Manjula and Siddaramaiah (2010) studied the molecular transport of organic probe molecules through polyurethane membranes derived from citric acid, a form of pentanedioic acid (Manjula & Siddaramaiah, 2010).
Environmental Science
This compound is also relevant in environmental science. Nakagawa et al. (2013) explored the catalytic reduction of biomass-derived furanic compounds, involving derivatives of pentanedioic acid, for sustainable chemical production (Nakagawa, Tamura, & Tomishige, 2013).
Agriculture
In the field of agriculture, studies like Song, Choi, and Ryu's (2015) research on 3-pentanol, a derivative, demonstrate its role in plant immunity against bacterial pathogens, offering insights into plant defense mechanisms (Song, Choi, & Ryu, 2015).
properties
CAS RN |
121152-92-9 |
|---|---|
Product Name |
Pentanedioic acid, 3-(hydroxymethyl)- |
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
3-(hydroxymethyl)pentanedioic acid |
InChI |
InChI=1S/C6H10O5/c7-3-4(1-5(8)9)2-6(10)11/h4,7H,1-3H2,(H,8,9)(H,10,11) |
InChI Key |
IEPDKRIDROAXQP-UHFFFAOYSA-N |
SMILES |
C(C(CC(=O)O)CO)C(=O)O |
Canonical SMILES |
C(C(CC(=O)O)CO)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



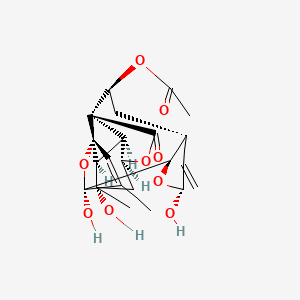
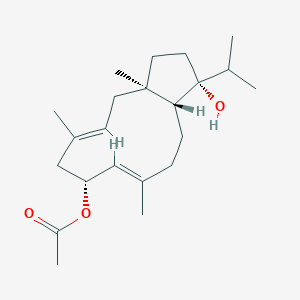

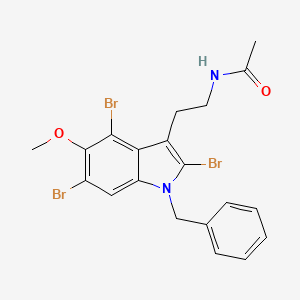
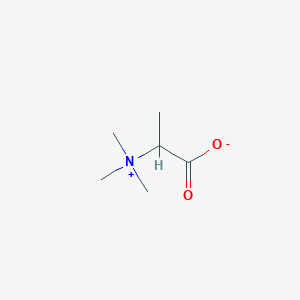
![(2E)-3-Methyl-5-[(1R,3S)-2,2-dimethyl-3-hydroxy-6-methylenecyclohexyl]-2-pentene-1-ol](/img/structure/B1247546.png)

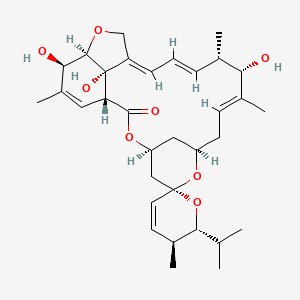

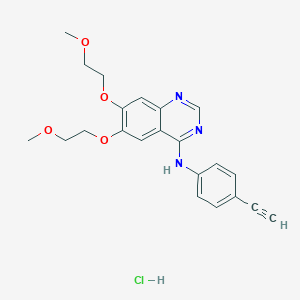
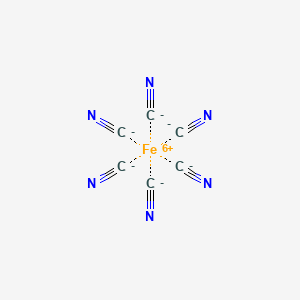
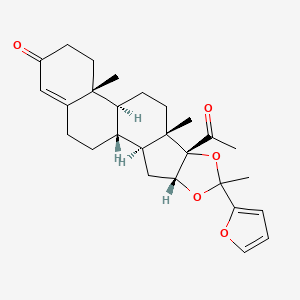
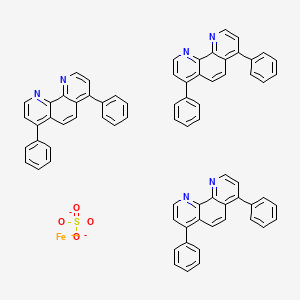
![(2S,3S,4S)-4-acetyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1247558.png)